An In-depth Technical Guide to the Physical and Chemical Properties of H-Glu(OMe)-OH
An In-depth Technical Guide to the Physical and Chemical Properties of H-Glu(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of H-Glu(OMe)-OH, also known as L-Glutamic acid 5-methyl ester. This amino acid derivative is a crucial building block in peptide synthesis and a valuable tool in neuroscience research due to its relationship with the excitatory neurotransmitter L-Glutamic acid.
Core Properties and Identification
H-Glu(OMe)-OH is the gamma-methyl ester of L-glutamic acid. This modification protects the side-chain carboxylic acid, allowing for selective reactions at the alpha-amino and alpha-carboxylic acid groups during synthesis.
| Identifier | Value |
| IUPAC Name | (2S)-2-Amino-5-methoxy-5-oxopentanoic acid |
| Synonyms | L-Glutamic acid 5-methyl ester, L-Glutamic acid γ-methyl ester |
| CAS Number | 1499-55-4[1][2] |
| Molecular Formula | C6H11NO4[1] |
| Molecular Weight | 161.16 g/mol [1] |
Physicochemical Data
The following tables summarize the key quantitative physical and chemical properties of H-Glu(OMe)-OH, facilitating easy reference and comparison.
Table 1: Physical Properties
| Property | Value | Notes |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 182 °C (decomposes)[1][4] | |
| Boiling Point | 316.1 ± 37.0 °C (Predicted)[3] | |
| Density | 1.3482 (rough estimate)[1] | |
| Optical Rotation | +29° (c=2 in 6 M HCl)[4] | Specific rotation ([α]20/D) |
Table 2: Solubility Data
| Solvent | Solubility | Notes |
| Water | Soluble[1][2] | 100 mg/mL (620.50 mM); may require sonication[2] |
| DMSO | 2 mg/mL (12.41 mM)[2] | May require sonication; hygroscopic DMSO can impact solubility[2] |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble |
Table 3: Acid-Base Properties
| Property | Value | Notes |
| pKa | 2.18 ± 0.10 (Predicted)[1][3] | Refers to the α-carboxylic acid group |
Experimental Protocols
The following sections detail the methodologies for key experiments related to the synthesis and characterization of H-Glu(OMe)-OH.
Synthesis of H-Glu(OMe)-OH via Fischer Esterification
A common method for the preparation of H-Glu(OMe)-OH is the Fischer esterification of L-Glutamic acid.[5]
Materials:
-
L-Glutamic acid
-
Methanol (B129727) (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Barium Hydroxide (B78521) (Ba(OH)₂)
-
Barium Chloride (BaCl₂) solution
Procedure:
-
Suspend L-Glutamic acid in methanol.
-
Slowly add concentrated sulfuric acid as a catalyst. The amount is typically a percentage of the molar quantity of L-glutamic acid.
-
Allow the esterification reaction to proceed at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1 hour).
-
Neutralize the excess sulfuric acid catalyst by adding barium hydroxide. This will precipitate barium sulfate (B86663).
-
Remove the precipitated barium sulfate by filtration.
-
Recover the excess methanol by distillation.
-
Dissolve the resulting oily residue in water and treat with additional barium hydroxide solution to remove any remaining sulfate ions, monitored by testing with barium chloride solution.
-
Filter to remove the barium sulfate precipitate.
-
Concentrate the filtrate under reduced pressure to induce crystallization.
-
Recrystallize the crude product from a suitable solvent system and dry to obtain pure L-Glutamic acid 5-methyl ester.
Determination of Melting Point
The melting point of H-Glu(OMe)-OH can be determined using a standard melting point apparatus.
Materials:
-
H-Glu(OMe)-OH sample
-
Capillary tubes
-
Melting point apparatus
Procedure:
-
Ensure the H-Glu(OMe)-OH sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For H-Glu(OMe)-OH, decomposition is observed at the melting point.
Measurement of Optical Rotation
The specific rotation of H-Glu(OMe)-OH is measured using a polarimeter.
Materials:
-
H-Glu(OMe)-OH sample
-
Volumetric flask
-
Solvent (e.g., 6 M HCl)
-
Polarimeter and sample cell
Procedure:
-
Accurately weigh a sample of H-Glu(OMe)-OH and dissolve it in a known volume of the specified solvent in a volumetric flask to achieve a precise concentration (e.g., 2 g/100 mL).
-
Calibrate the polarimeter with a blank solution (the pure solvent).
-
Fill the polarimeter sample cell with the prepared solution, ensuring no air bubbles are present.
-
Place the sample cell in the polarimeter and measure the observed angle of rotation.
-
Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
Visualizations
The following diagrams illustrate key relationships and workflows involving H-Glu(OMe)-OH.
Caption: Workflow for the synthesis of H-Glu(OMe)-OH.
Caption: Relationship of H-Glu(OMe)-OH to L-Glutamic Acid.
Role in Drug Development and Research
H-Glu(OMe)-OH serves as a protected form of L-glutamic acid, which is the most abundant excitatory neurotransmitter in the mammalian central nervous system.[6][7] L-glutamic acid is integral to processes such as learning, memory, and synaptic plasticity.[7] Dysregulation of the glutamatergic system is implicated in various neurological and psychiatric disorders.
In drug development, H-Glu(OMe)-OH is a key intermediate in the synthesis of peptides and peptidomimetics that may target glutamate (B1630785) receptors or other components of the central nervous system. Its use allows for the precise incorporation of a glutamic acid residue into a peptide chain, preventing unwanted side reactions at the gamma-carboxyl group.[8] This controlled synthesis is crucial for creating novel therapeutic agents with high specificity and efficacy.
For researchers, H-Glu(OMe)-OH is a valuable tool for studying the glutamatergic system. By incorporating it into synthetic peptides or other molecules, scientists can probe the structure and function of glutamate receptors and transporters, contributing to a deeper understanding of neurological processes and the development of new treatments for brain disorders.
References
- 1. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 2. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 3. m.youtube.com [m.youtube.com]
- 4. acnp.org [acnp.org]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 6. Glutamate as a neurotransmitter in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders [frontiersin.org]
- 8. nbinno.com [nbinno.com]
